molecular formula C10H6Br2N2O2S B14800524 5-bromo-N'-[(E)-(5-bromothiophen-2-yl)methylidene]furan-2-carbohydrazide

5-bromo-N'-[(E)-(5-bromothiophen-2-yl)methylidene]furan-2-carbohydrazide

Cat. No.: B14800524
M. Wt: 378.04 g/mol
InChI Key: ZSBPRNGLMYDPTB-WLRTZDKTSA-N
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Description

5-bromo-N’-[(5-bromo-2-thienyl)methylene]-2-furohydrazide is a chemical compound that belongs to the class of furohydrazides It is characterized by the presence of bromine atoms and a thienyl group attached to a furohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N’-[(5-bromo-2-thienyl)methylene]-2-furohydrazide typically involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 2-furohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N’-[(5-bromo-2-thienyl)methylene]-2-furohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furoic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

5-bromo-N’-[(5-bromo-2-thienyl)methylene]-2-furohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N’-[(5-bromo-2-thienyl)methylene]-2-furohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(5-bromo-2-thienyl)methylene]-2-thiophenecarbohydrazide
  • 5-bromo-N’-[(5-bromo-2-thienyl)methylene]-1-benzofuran-2-carbohydrazide

Uniqueness

5-bromo-N’-[(5-bromo-2-thienyl)methylene]-2-furohydrazide is unique due to its specific structural features, such as the presence of both furan and thienyl groups

Properties

Molecular Formula

C10H6Br2N2O2S

Molecular Weight

378.04 g/mol

IUPAC Name

5-bromo-N-[(E)-(5-bromothiophen-2-yl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C10H6Br2N2O2S/c11-8-3-2-7(16-8)10(15)14-13-5-6-1-4-9(12)17-6/h1-5H,(H,14,15)/b13-5+

InChI Key

ZSBPRNGLMYDPTB-WLRTZDKTSA-N

Isomeric SMILES

C1=C(SC(=C1)Br)/C=N/NC(=O)C2=CC=C(O2)Br

Canonical SMILES

C1=C(SC(=C1)Br)C=NNC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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